N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine
Description
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-methyl-1-(1-propan-2-ylbenzimidazol-2-yl)methanamine |
InChI |
InChI=1S/C12H17N3/c1-9(2)15-11-7-5-4-6-10(11)14-12(15)8-13-3/h4-7,9,13H,8H2,1-3H3 |
InChI Key |
OSJVIIZEKGZTHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(Propan-2-yl)-1H-Benzimidazole
The foundational step involves introducing the isopropyl group at the 1-position of the benzimidazole ring. This is achieved via nucleophilic substitution or alkylation of benzimidazole or its precursors.
Procedure :
-
Starting Material : Benzimidazole (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) under inert atmosphere.
-
Base Activation : Sodium hydride (1.2 equiv) is added to deprotonate the N-H group of benzimidazole.
-
Alkylation : Isopropyl bromide (1.5 equiv) is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12 hours.
-
Workup : The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).
Chloromethylation at the 2-Position
To introduce the methanamine group, chloromethylation is performed on 1-(propan-2-yl)-1H-benzimidazole.
Procedure :
-
Chloromethylation : The 1-isopropylbenzimidazole (1.0 equiv) is reacted with paraformaldehyde (2.0 equiv) and hydrochloric acid (HCl) in acetic acid at 60°C for 6 hours.
-
Isolation : The intermediate 2-(chloromethyl)-1-(propan-2-yl)-1H-benzimidazole is isolated via filtration and washed with cold ethanol.
Yield : 55–60%.
Amination with Methylamine
The chloromethyl intermediate is subjected to nucleophilic substitution with methylamine.
Procedure :
-
Reaction : 2-(Chloromethyl)-1-(propan-2-yl)-1H-benzimidazole (1.0 equiv) is refluxed with excess methylamine (40% aqueous solution) in ethanol for 8 hours.
-
Purification : The product is extracted with dichloromethane, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
Yield : 75–80%.
Table 1: Alkylation Route Summary
The Mannich reaction enables simultaneous introduction of the methanamine group at the 2-position and retention of the isopropyl group at the 1-position.
Procedure :
-
Substrate Preparation : 1-(Propan-2-yl)-1H-benzimidazole (1.0 equiv) is dissolved in ethanol.
-
Mannich Components : Formaldehyde (1.2 equiv) and methylamine hydrochloride (1.5 equiv) are added sequentially.
-
Reaction : The mixture is refluxed for 10–12 hours, with progress monitored by TLC.
-
Workup : The product is precipitated by cooling, filtered, and recrystallized from ethanol.
Mechanistic Insight :
The Mannich reaction proceeds via iminium ion formation, where formaldehyde and methylamine generate an electrophilic species that attacks the electron-rich C-2 position of the benzimidazole.
Table 2: Mannich Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximized |
| Temperature | Reflux (78°C) | Essential |
| Reaction Time | 10–12 hours | >90% conversion |
Reductive Amination of Formylated Derivatives
This method involves formylation followed by reductive amination to install the methanamine group.
Vilsmeier-Haack Formylation
Procedure :
Reductive Amination
Procedure :
-
Imine Formation : The 2-formyl compound (1.0 equiv) is reacted with methylamine (2.0 equiv) in methanol at room temperature for 2 hours.
-
Reduction : Sodium borohydride (1.5 equiv) is added, and stirring continues for 6 hours.
-
Purification : The product is purified via flash chromatography (dichloromethane/methanol).
Table 3: Reductive Amination Efficiency
| Step | Reagents | Yield |
|---|---|---|
| Formylation | POCl₃, DMF | 60–65% |
| Reductive Amination | Methylamine, NaBH₄ | 70–75% |
Condensation with Modified o-Phenylenediamine Derivatives
A convergent approach involves constructing the benzimidazole ring from a pre-functionalized o-phenylenediamine.
Procedure :
-
Synthesis of N-Isopropyl-o-phenylenediamine :
-
Benzimidazole Formation :
-
Methanamine Introduction :
Yield :
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Alkylation | High purity, scalable | Multi-step, harsh conditions | 40–50% |
| Mannich Reaction | One-pot synthesis | Moderate yields | 65–70% |
| Reductive Amination | Mild conditions | Requires formylation step | 50–55% |
| Condensation | Convergent synthesis | Low intermediate yields | 35–40% |
Reaction Optimization and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzodiazole oxides.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of halogenated or hydroxylated benzodiazole compounds.
Scientific Research Applications
Methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl({[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzodiazole ring structure allows for specific interactions with biological macromolecules, influencing various cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Benzimidazole vs. Thiazole Derivatives
- N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine (): Replacing the benzimidazole core with a thiazole ring alters electronic properties and binding interactions. Thiazoles are prevalent in antifungal agents (e.g., butenafine, which inhibits squalene epoxidase) . The thiazole-containing analog may exhibit enhanced antifungal activity compared to benzimidazoles due to differences in target enzyme interactions.
- Cobicistat fragment (): Contains a thiazole ring with a propan-2-yl group and N-methyl methanamine. This structural motif enhances pharmacokinetic properties, suggesting that thiazole derivatives may offer better metabolic stability compared to benzimidazoles .
Benzimidazole vs. Pyrazole Derivatives
- Z899051432 (): A pyrazole-thiazole hybrid with a fluorophenyl group. The benzimidazole core in the target compound may instead favor interactions with DNA or enzymes like topoisomerases, common in antitumor agents .
Substituent Effects
Propan-2-yl vs. Methylthio Groups
- The branched propan-2-yl group in the target compound may balance lipophilicity and metabolic stability .
Propan-2-yl vs. Naphthyl Groups
- N-methyl-1-(naphthalen-1-yl)methanamine (): The naphthyl group significantly increases hydrophobicity, which is advantageous for crossing the blood-brain barrier but may reduce solubility. The propan-2-yl group offers moderate lipophilicity, making the target compound more suitable for systemic applications .
Physicochemical Properties
- Lipophilicity : Propan-2-yl substituents (logP ~2–3) enhance membrane permeability compared to polar groups like -OH or -COOH. Methylthio groups (logP ~1.5–2.5) offer similar lipophilicity but with higher metabolic lability .
- Solubility : Benzimidazoles generally have moderate aqueous solubility due to their planar aromatic structure, whereas thiazoles and pyrazoles may exhibit improved solubility depending on substituents .
Biological Activity
N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine, a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzimidazole core, which is known for its pharmacological significance. The structure can be represented as follows:
This structure incorporates a methyl group and an isopropyl substituent, which may influence its biological interactions.
Benzimidazole derivatives are known to exhibit a range of biological activities including:
- Antiviral Activity : Certain benzimidazole derivatives have been shown to inhibit viral RNA synthesis by blocking RNA polymerase II, making them potential candidates for antiviral therapies against viruses such as human cytomegalovirus (HCMV) .
- Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For example, compounds with specific substitutions have demonstrated significant growth inhibition in various cancer cell lines, including melanoma and cervical cancer .
Biological Activity Data
The following table summarizes some notable biological activities associated with this compound and related compounds:
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral properties of various benzimidazole derivatives. The most active compound exhibited significant inhibition of HCMV replication while maintaining low cytotoxicity levels, suggesting its potential as a therapeutic agent against viral infections .
- Anticancer Activity : In vitro studies on different cancer cell lines revealed that modifications to the benzimidazole structure could enhance cytotoxic effects. For instance, a derivative with an isopropyl group showed improved activity against melanoma cells compared to other analogs .
- Antioxidant Properties : Research demonstrated that certain benzimidazole derivatives displayed superior antioxidant activity compared to ascorbic acid, highlighting their potential use in preventing oxidative stress-related diseases .
Research Findings
Recent investigations into the structure-activity relationship (SAR) of benzimidazole derivatives indicate that specific substitutions at various positions on the benzene ring significantly affect their biological efficacy. For example:
- Position 4 Substitutions : Compounds with unsubstituted positions at 4 showed higher interactions with target receptors compared to those with bulky groups.
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups has been correlated with increased activity against specific targets, such as cancer cells and viruses .
Q & A
Q. What are the recommended synthetic routes for N-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]methanamine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions, followed by alkylation of the benzimidazole nitrogen with propan-2-yl groups. For the methanamine side chain, reductive amination or nucleophilic substitution is employed. Key variables include temperature (80–120°C for cyclization), solvent (e.g., ethanol or DMF), and catalysts (e.g., HCl for cyclization, NaBH₄ for reduction). Yield optimization requires careful control of stoichiometry and inert atmospheres to minimize side reactions like over-alkylation .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR : and NMR identify proton environments (e.g., benzimidazole aromatic protons at δ 7.2–7.7 ppm) and confirm methylamine substitution.
- IR : Peaks at ~1600 cm (C=N stretch) and ~1270 cm (C-N stretch) validate the benzimidazole core .
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves 3D structure, confirming bond angles and stereochemistry. This is critical for validating synthetic accuracy .
Q. How does the structural uniqueness of this compound influence its physicochemical properties?
The propan-2-yl group enhances lipophilicity (logP ~2.5), impacting solubility in polar solvents. The benzimidazole core contributes to planar rigidity, while the methylamine side chain introduces basicity (pKa ~8.5), affecting protonation states in biological systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., MAO inhibition vs. antibacterial effects)?
Contradictions may arise from assay conditions (e.g., enzyme isoform specificity, bacterial strain variability). For MAO inhibition, use recombinant MAO-A/MAO-B isoforms with fluorometric assays (IC determination). For antibacterial studies, employ standardized MIC/MBC tests (e.g., disc diffusion) against Gram-positive/negative strains. Cross-validate with structure-activity relationship (SAR) studies to isolate pharmacophores responsible for each activity .
Q. What computational strategies predict binding modes of this compound with MAO enzymes?
Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions. Key residues (e.g., Tyr 407 in MAO-B) form hydrogen bonds with the methylamine group, while π-π stacking occurs between the benzimidazole ring and FAD cofactor. MD simulations (>100 ns) assess stability of these interactions .
Q. What experimental design considerations are critical for optimizing enantiomeric purity during synthesis?
Chiral HPLC or capillary electrophoresis monitors enantiomeric excess. Asymmetric synthesis routes (e.g., chiral catalysts like BINAP) or kinetic resolution (lipases) improve purity. Racemization risks increase at high temperatures (>100°C), necessitating mild conditions .
Q. How do structural analogs (e.g., triazole vs. benzimidazole derivatives) compare in target selectivity?
SAR studies show benzimidazole derivatives exhibit higher MAO-B affinity (K ~50 nM) than triazole analogs (K ~200 nM) due to enhanced π-stacking. Replacements with morpholino groups (e.g., ) improve solubility but reduce blood-brain barrier penetration .
Methodological Tables
Q. Table 1: Key Synthetic Parameters and Outcomes
Q. Table 2: Biological Activity Profiles
| Assay Type | Target/Strain | IC/MIC | Mechanism Insights | Reference |
|---|---|---|---|---|
| MAO-B inhibition | Recombinant human MAO-B | 50 nM | Competitive FAD displacement | |
| Antibacterial | S. aureus (ATCC 25923) | 8 µg/mL | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
